Product packaging for 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 907987-76-2)

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2443263
CAS No.: 907987-76-2
M. Wt: 215.3
InChI Key: FIMVEZWTACFRMZ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Contemporary Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern chemical sciences. mdpi.commdpi.com Its unique structural and electronic properties, including its aromatic nature and the presence of both a pyrrole-like and a pyridine-like nitrogen atom, make it a versatile building block in organic synthesis. globalresearchonline.net The stability of the pyrazole ring, coupled with the potential for functionalization at multiple positions, allows for the creation of a vast library of derivatives with diverse chemical and physical properties. mdpi.comresearchgate.net

In materials science, pyrazole-containing compounds are investigated for their potential applications in the development of sensors and organic materials due to their conjugation and photophysical properties. mdpi.com The ability of pyrazoles to act as ligands for a variety of metal ions has also led to their extensive use in coordination chemistry, where they contribute to the formation of complexes with diverse geometries and applications.

Overview of Pyrazole Derivatives in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. tandfonline.comnih.govnih.gov This versatility has led to the incorporation of the pyrazole moiety into a wide array of therapeutic agents. nih.govnih.gov The metabolic stability of pyrazole derivatives is a key factor contributing to their success in drug development. nih.gov

The biological activities of pyrazole derivatives are remarkably diverse, encompassing a broad spectrum of therapeutic areas. academicstrive.com They have been reported to exhibit anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and analgesic properties, among others. globalresearchonline.netnih.govnih.gov This wide range of activities has spurred significant research into the synthesis and biological evaluation of novel pyrazole-based compounds. researchgate.netacademicstrive.com

Table 1: Prominent examples of approved drugs containing a pyrazole scaffold.
Drug NameTherapeutic Use
CelecoxibAnti-inflammatory
SildenafilVasodilator
RuxolitinibAnticancer
LonazolacAnti-inflammatory
RimonabantAnti-obesity

The development of protein kinase inhibitors has been a particularly active area of research for pyrazole derivatives, with several compounds showing promise as targeted anticancer therapies. nih.gov The pyrazole scaffold serves as a key building block in the design of these inhibitors, offering a combination of favorable drug-like properties and synthetic accessibility. nih.gov

Specific Focus on 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine within Pyrazole Research

Within the extensive family of pyrazole derivatives, this compound and its analogues represent a specific area of interest for researchers. The tert-butylphenyl group is a common substituent in medicinal chemistry, often introduced to enhance lipophilicity and modulate biological activity. chemimpex.com The presence of the 5-amino group provides a crucial handle for further synthetic modifications, allowing for the construction of more complex molecules. mdpi.comresearchgate.net

Research on structurally related compounds highlights the significance of this substitution pattern. For instance, various derivatives of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine have been synthesized and investigated for their potential applications in pharmaceutical and agricultural chemistry. chemimpex.comchemimpex.com These compounds serve as key intermediates in the synthesis of novel therapeutic agents and agrochemicals. chemimpex.comchemimpex.com The structural features of these molecules allow for effective interactions with biological targets, marking them as promising lead compounds in drug discovery. chemimpex.com

The synthesis of related compounds, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been achieved through efficient one-pot, two-step procedures, demonstrating the synthetic tractability of this class of molecules. mdpi.comresearchgate.net The study of isomers like 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine and its 4-nitro counterpart provides valuable insights into the structure-activity relationships of these compounds. nih.gov

Table 2: Chemical Identifiers for 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine.
IdentifierValue
CAS Number175137-47-0
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol

The investigation of compounds like this compound and its derivatives is driven by the potential to discover new bioactive molecules with improved efficacy and selectivity. The combination of the proven pyrazole scaffold with the tert-butylphenyl and amino functionalities creates a promising platform for the development of novel compounds in various fields of chemical and medicinal research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3 B2443263 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine CAS No. 907987-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMVEZWTACFRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 3 4 Tert Butylphenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D techniques (such as COSY, HSQC, and HMBC) for 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine have not been reported in peer-reviewed literature.

Infrared (IR) Spectroscopy

Detailed assignments of vibrational frequencies from the IR spectrum of this compound are not available.

Mass Spectrometry (MS and EIMS)

The mass spectrum and detailed fragmentation pattern for this compound have not been published.

Elemental Analysis

Experimentally determined elemental composition percentages (C, H, N) for this compound are not documented in available scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, its crystallographic parameters (such as unit cell dimensions, space group, and bond lengths/angles) are unknown.

Pharmacological and Biological Activity Research of 3 4 Tert Butylphenyl 1h Pyrazol 5 Amine and Pyrazole Analogs in Vitro and Preclinical Studies

Enzyme Inhibition Studies

Cyclooxygenase-2 (COX-2) Inhibition

The 1,5-diaryl pyrazole (B372694) scaffold is famously associated with selective Cyclooxygenase-2 (COX-2) inhibition, as exemplified by the anti-inflammatory drug Celecoxib. While direct studies on 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine are not extensively detailed in the reviewed literature, the broader class of pyrazole derivatives has been a major focus for the development of new COX-2 inhibitors. Research has shown that modifications to the pyrazole core and its substituents can significantly influence both the potency and selectivity of COX-2 inhibition. For instance, the presence of a sulfonamide or a similar pharmacophore at the N-1 position of the pyrazole ring is a common feature in many selective COX-2 inhibitors. The substitution at the 3- and 5-positions of the pyrazole ring also plays a crucial role in the interaction with the active site of the COX-2 enzyme. The tert-butylphenyl group at the 3-position of the target compound is a lipophilic moiety that could potentially occupy the hydrophobic pocket of the COX-2 active site, a key interaction for inhibitory activity.

Kinase Inhibition (e.g., RET Kinase, CDK8, Aurora Kinases, JAK1, p38MAPK)

The pyrazole core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, making it a privileged scaffold in this area of drug discovery.

RET Kinase: Research into pyrazoloadenine inhibitors of the RET (Rearranged during Transfection) oncoprotein has identified 3-(tert-butyl)pyrazol-5-amine as a key fragment. acs.org This compound, a close analog of the subject molecule, demonstrated RET inhibition, suggesting that the 3-(tert-butylphenyl) moiety could be a favorable substitution for interaction with the kinase domain. acs.org

CDK8: The pyrazole scaffold has been successfully employed in the design of Cyclin-Dependent Kinase 8 (CDK8) inhibitors. High-throughput virtual screening has identified pyrazole-based compounds as promising candidates for both type I and type II CDK8 inhibition. chemmethod.com The geometry and electronic properties of the pyrazole ring facilitate key interactions, such as hydrogen bonds and π-π stacking, within the CDK8 active site. chemmethod.com

Aurora Kinases: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which shares the 3-aminopyrazole (B16455) feature with the subject compound, is found in the Aurora kinase inhibitor tozasertib. This highlights the potential of this scaffold to target Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in cancers.

JAK1: Pyrazole derivatives are central to the development of Janus Kinase (JAK) inhibitors. For example, brepocitinib (B610002), a JAK1/Tyk2 inhibitor, is an aminopyrazole derivative. mdpi.com The pyrazole ring is also a key component in the structure of other JAK1 inhibitors like golidocitinib, where substitution on the pyrazole ring was found to be important for selectivity over other JAK isoforms. mdpi.com

p38MAPK: N-pyrazole, N'-aryl ureas have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov These compounds bind to a distinct allosteric site on the p38 kinase, a mode of inhibition that is dependent on the conformation of the enzyme's activation loop. nih.gov The clinical candidate BIRB 796 is a notable example from this class of inhibitors. nih.gov

Table 1: Kinase Inhibition by Pyrazole Analogs

Kinase TargetPyrazole Analog ClassKey Findings
RET KinasePyrazoloadenines3-(tert-butyl)pyrazol-5-amine exhibited RET inhibition. acs.org
CDK8Pyrazole-based compoundsIdentified as potential type I and type II inhibitors through virtual screening. chemmethod.com
Aurora KinasesN-(1H-pyrazol-3-yl)pyrimidin-4-aminesThis core is present in the Aurora kinase inhibitor tozasertib.
JAK1AminopyrazolesThe pyrazole scaffold is a key feature in JAK1 inhibitors like brepocitinib and golidocitinib. mdpi.com
p38MAPKN-pyrazole, N'-aryl ureasAct as allosteric inhibitors, with BIRB 796 being a clinical candidate. nih.gov

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a primary therapeutic strategy for Alzheimer's disease. researchgate.net A series of sulfenylated 5-aminopyrazoles have been rationally designed and synthesized as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net One of the lead compounds from this series, 3-methyl-1-phenyl-4-(4-tolylthio)-1H-pyrazol-5-amine, demonstrated potent inhibitory activity. nih.gov This suggests that the 5-aminopyrazole nucleus is a viable starting point for the development of cholinesterase inhibitors. nih.gov

Carbonic Anhydrase (hCA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. semanticscholar.org Pyrazole-containing sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. semanticscholar.orgnih.gov For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed inhibitory activity in the nanomolar range against both hCA I and hCA II. semanticscholar.orgnih.gov Another study on pyrazolo[4,3-c]pyridine sulfonamides also reported inhibitory activity against several hCA isoforms.

Table 2: AChE and hCA Inhibition by Pyrazole Analogs

Enzyme TargetPyrazole Analog ClassReported Inhibition (Ki or IC50)
Acetylcholinesterase (AChE)Sulfenylated 5-aminopyrazolesIC50 values in the low micromolar range. nih.gov
Carbonic Anhydrase I (hCA I)Pyrazoline benzenesulfonamidesKi values in the range of 316.7–533.1 nM. semanticscholar.orgnih.gov
Carbonic Anhydrase II (hCA II)Pyrazoline benzenesulfonamidesKi values in the range of 412.5–624.6 nM. semanticscholar.orgnih.gov

Alpha-Glycosidase (α-GlyIs) Inhibition

Inhibitors of α-glucosidase are used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. The pyrazole scaffold has emerged as a promising framework for the development of new α-glucosidase inhibitors. researchgate.netnih.gov Several studies have reported on pyrazole derivatives with potent α-glucosidase inhibitory activity, often exceeding that of the standard drug, acarbose (B1664774). nih.gov For instance, a series of acyl pyrazole sulfonamides were synthesized and found to be potent and selective inhibitors of α-glucosidase, with IC50 values ranging from 1.13 to 28.27 µM, compared to acarbose (IC50 = 35.1 µM). nih.gov The structure-activity relationship studies in this class of compounds indicate that the nature and position of substituents on the pyrazole and associated phenyl rings are critical for activity.

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This modification is crucial for protein-membrane interactions and signal transduction. NMT is a validated drug target for infectious diseases and cancer. nih.gov Pyrazole sulfonamides have been identified as a class of potent NMT inhibitors. nih.gov For example, a brain-permeable pyrazole sulfonamide, DDD100097, was developed as an inhibitor of Trypanosoma brucei NMT. nih.gov This indicates that the pyrazole scaffold can be effectively utilized in the design of NMT inhibitors.

Cytochrome P450 Enzymes (e.g., CYP2E1) Interactions and Allostery

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Interactions with CYP enzymes can lead to drug-drug interactions and altered drug efficacy and toxicity. The interaction of pyrazole derivatives with CYP2E1 has been a subject of study. nih.govnih.gov Pyrazole itself is known to be an inhibitor of CYP2E1. nih.govnih.gov

Studies on a series of pyrazole derivatives have shown that structural differences significantly impact their binding affinity, stoichiometry, and cooperative interactions with CYP2E1. nih.govnih.gov The presence and size of substituents on the pyrazole ring influence the affinity for the catalytic site. For example, the introduction of a methyl group at the C4 position of the pyrazole ring led to a 50-fold increase in affinity compared to the unsubstituted pyrazole. nih.gov However, a larger, hydrophobic phenyl group at the C3 position did not increase affinity. nih.gov Most of the studied pyrazoles exhibited a mixed cooperative inhibition mechanism, where the binding of the pyrazole derivative could rescue CYP2E1 from substrate inhibition. nih.govnih.gov These findings highlight the complex nature of pyrazole-CYP2E1 interactions, which can involve both the catalytic and allosteric sites of the enzyme. nih.govnih.gov

Antimicrobial Activity Investigations

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives, including analogs of this compound, have been the subject of extensive research to combat microbial infections. These investigations have revealed a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy (Gram-positive and Gram-negative)

Pyrazole derivatives have consistently demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The structural versatility of the pyrazole ring allows for modifications that can enhance potency and broaden the spectrum of activity.

Numerous studies have reported the synthesis of pyrazole-containing compounds and their subsequent evaluation for antibacterial efficacy. For instance, a series of 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives were designed and synthesized, with some compounds exhibiting potent activity against Staphylococcus aureus, including multi-drug resistant strains (MRSA and VRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL. rsc.org These compounds were found to inhibit DNA gyrase, a crucial bacterial enzyme. rsc.org

Other research on novel pyrazole derivatives has shown promising activity against both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.govmdpi.com The introduction of different substituents on the pyrazole core has been shown to modulate the antibacterial activity, highlighting the importance of structure-activity relationships in the development of these agents. While specific data for this compound is not extensively detailed in the reviewed literature, the consistent antibacterial efficacy of its analogs underscores the potential of this chemical class.

Table 1: Antibacterial Activity of Selected Pyrazole Analogs

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
1,3-diaryl pyrazole-thiourea derivativeStaphylococcus aureus0.25 rsc.org
Pyrazole carboxamide derivativeEscherichia coli>100 biointerfaceresearch.com
Pyrazole carboxamide derivativeStaphylococcus aureus50 biointerfaceresearch.com
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeStaphylococcus aureusNot specified nih.gov
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeEscherichia coliNot specified nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, pyrazole derivatives have emerged as a promising class of antifungal agents. The search for new and effective treatments for fungal infections is driven by the rise of drug-resistant strains and the toxicity associated with some existing antifungal drugs.

Research has demonstrated that various pyrazole analogs exhibit significant activity against a range of fungal pathogens. For example, newly synthesized pyrazole derivatives have been tested against fungi such as Candida albicans and Aspergillus flavus, with some compounds showing considerable antifungal activity. nih.gov The mode of action for the antifungal effects of pyrazole compounds is believed to involve the inhibition of essential fungal enzymes, disrupting cell membrane integrity, or interfering with other vital cellular processes.

Specifically, certain pyrazole carboxamide derivatives have been evaluated for their in vitro antifungal activity against phytopathogenic fungi, with some compounds displaying notable inhibition of mycelial growth. biointerfaceresearch.com While direct antifungal data for this compound is limited in the available literature, the consistent and potent antifungal effects observed in structurally related pyrazole compounds suggest that this chemical scaffold is a promising starting point for the development of novel antifungal therapies.

Table 2: Antifungal Activity of Selected Pyrazole Analogs

Compound/AnalogFungal StrainMIC (µg/mL)Reference
Pyrazolyl 1,3,4-thiadiazine derivativeCandida albicansNot specified nih.gov
Pyrazole carboxamide derivativeCandida albicans12.5-25.0 biointerfaceresearch.com
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeAspergillus flavusNot specified nih.gov
Pyrazole-thiazole derivativeCandida albicansModerate activity mdpi.com

Note: This table is illustrative and based on data from various pyrazole analogs. Specific MIC values for this compound were not available in the reviewed literature.

Antitubercular Activity

The global health threat posed by tuberculosis (TB), particularly the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the discovery of new and effective antitubercular agents. Pyrazole derivatives have been identified as a promising class of compounds in this therapeutic area.

Several studies have focused on the synthesis and evaluation of pyrazole-containing molecules for their activity against M. tuberculosis. For instance, a series of 1,3-diaryl substituted pyrazole-based thiourea derivatives were found to be potent against M. tuberculosis, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. rsc.org This particular compound was also shown to be non-toxic to Vero cells, indicating a favorable selectivity index. rsc.org

Anti-inflammatory and Immunomodulatory Effects

Pyrazole derivatives are well-recognized for their significant anti-inflammatory properties, with the most notable example being the COX-2 inhibitor celecoxib. This has spurred extensive research into other pyrazole-based compounds, including analogs of this compound, for their potential to modulate inflammatory pathways.

The anti-inflammatory effects of pyrazole analogs are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By inhibiting these enzymes, pyrazole derivatives can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

In various preclinical models, pyrazole derivatives have demonstrated potent anti-inflammatory activity. For instance, in carrageenan-induced rat paw edema models, a common assay for acute inflammation, several pyrazole analogs have shown significant reductions in swelling. The structural features of these molecules, such as the nature and position of substituents on the pyrazole and phenyl rings, play a crucial role in determining their anti-inflammatory potency and COX-2 selectivity.

While specific in vivo anti-inflammatory data for this compound is not extensively documented in the reviewed literature, the well-established anti-inflammatory profile of the pyrazole class of compounds provides a strong rationale for its potential in this area.

Antioxidant Properties and Redox Homeostasis Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Pyrazole derivatives have garnered attention for their potential antioxidant properties and their ability to modulate redox homeostasis.

The antioxidant activity of pyrazole analogs is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Several studies have reported the synthesis of novel pyrazole derivatives that exhibit significant radical scavenging activity. The antioxidant capacity of these compounds is influenced by their chemical structure, with the presence of certain functional groups enhancing their ability to donate a hydrogen atom or an electron to neutralize free radicals.

For example, a study on pyrazolo-enaminones, bipyrazoles, and pyrazolo-pyridines demonstrated that several of these new heterocyclic compounds possess good free radical scavenging activity as measured by the DPPH assay. researchgate.net While direct antioxidant data for this compound is limited, the demonstrated antioxidant potential of various pyrazole analogs suggests that this compound and its derivatives may also possess the ability to counteract oxidative stress.

Antiviral Potentials

The quest for novel antiviral agents is a critical area of pharmaceutical research, and heterocyclic compounds, including pyrazoles, have shown promise as scaffolds for the development of new antiviral drugs. The broad biological activity of pyrazoles extends to the inhibition of various viruses.

Research into the antiviral potential of pyrazole derivatives has identified compounds with activity against a range of viruses. The mechanisms of action can vary, with some compounds interfering with viral entry into host cells, while others may inhibit viral replication by targeting essential viral enzymes.

Although specific antiviral data for this compound is not detailed in the currently available literature, the general class of pyrazole derivatives has been explored for its antiviral properties. For instance, the pyrazole nucleus is a component of some compounds that have been investigated for their activity against various viral pathogens. The continued exploration of pyrazole analogs is a promising avenue for the discovery of new antiviral therapies.

Other Reported Biological Activities (e.g., Antidepressant, Analgesic, Neuroprotective, Antimitotic, Anthelmintic, Insecticidal)

The pyrazole scaffold is a foundational structure in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. nih.gov While the primary focus may vary, research has uncovered the potential of this compound and its analogs in several other therapeutic and agricultural domains. This section reviews the preclinical and in vitro research into their antidepressant, analgesic, neuroprotective, antimitotic, anthelmintic, and insecticidal properties.

Antidepressant Activity

The structural framework of pyrazole is present in several compounds investigated for antidepressant effects. frontiersin.org The mechanism of action for many of these analogs is linked to the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. dergipark.org.tr The tautomeric forms of the pyrazole ring are considered important for the interaction with the active site of the MAO enzyme. frontiersin.org

In preclinical studies, various 2-pyrazoline (B94618) derivatives have been evaluated for antidepressant-like activity using models such as the tail suspension test (TST) and forced swim test (FST) in mice. dergipark.org.trchula.ac.th For instance, compounds 3d (5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide) and 3e (3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide) demonstrated a significant reduction in immobility time in the TST, comparable to the reference drug imipramine. dergipark.org.tr Other research has identified pyrazoline derivatives like PY2 (4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) and PY3 (4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) as having substantial antidepressant efficacy in both FST and TST, which correlated with potent in silico inhibitory activity against MAO-A. chula.ac.th

More recently, a series of 1,5-diphenyl-pyrazole analogues were designed as direct inhibitors of acid sphingomyelinase (ASM), an enzyme linked to depression. Compound 46 from this series showed potent ASM inhibitory activity (IC₅₀ = 0.87 μM) and exhibited remarkable antidepressant effects in a chronic unpredictable mild stress (CUMS)-induced mouse model. nih.gov Its mechanism involves reducing ceramide levels, increasing the Bcl-2/Bax ratio and BDNF expression, and elevating 5-HT levels in the brain. nih.gov

CompoundActivity/TargetKey FindingsReference
Compound 3dAntidepressant-like activityEffective in tail suspension test. dergipark.org.tr
Compound 3eAntidepressant-like activityEffective in tail suspension test, comparable to imipramine. dergipark.org.tr
PY2 and PY3MAO-A InhibitionShowed significant antidepressant effects in FST and TST models. chula.ac.th
Compound 46 (1,5-diphenyl-pyrazole analog)Acid Sphingomyelinase (ASM) InhibitionIC₅₀ = 0.87 μM; showed antidepressant effects in CUMS mouse model. nih.gov

Analgesic Activity

Pyrazole derivatives have been investigated for their antinociceptive and anti-inflammatory properties, which are crucial for analgesic drug development. frontiersin.org Marketed drugs such as celecoxib, lonazolac, and difenamizole (B1670549) contain the pyrazole moiety. frontiersin.orgnih.gov The analgesic effects of some pyrazole analogs have been associated with the activation of opioid receptors and the blockage of acid-sensing ion channels. frontiersin.org

In vivo studies using the acetic acid-induced writhing test and formalin-induced inflammation have confirmed the analgesic potential of newly synthesized pyrazole derivatives. zsmu.edu.ua For example, a series of quinazolinone-clubbed pyrazole derivatives were screened for analgesic properties using the tail-flick method. Compound 7a1 demonstrated the highest analgesic activity, nearly comparable to the standard drug diclofenac. ijpsr.com Similarly, studies on 3-methyl pyrazolone (B3327878) derivatives showed significant analgesic activity in both tail flick and acetic acid-induced writhing methods, with compound PYZ2 being the most prominent. nih.gov The fusion of a thiophene (B33073) ring with the pyrazole nucleus has also been explored, with compounds 5e , 5f , and 6d from two prepared series proving to be potent analgesics in vivo. nih.gov

Compound SeriesScreening MethodKey FindingsReference
Quinazolinone-clubbed pyrazoles (7a1)Tail-flick methodCompound 7a1 showed analgesic activity nearly similar to diclofenac. ijpsr.com
3-Methyl pyrazolone derivatives (PYZ2)Tail flick & Acetic acid-induced writhingPYZ2 was the most active compound in the series. nih.gov
Thiophene-pyrazole hybrids (5e, 5f, 6d)In vivo analgesic modelsProved to be potent analgesic agents. nih.gov
1,2,4-triazole-3-thiol pyrazole derivativesAcetic acid-induced writhing & Formalin testDemonstrated significant antinociceptive activity. zsmu.edu.ua

Neuroprotective Activity

The pyrazole scaffold has attracted significant attention from medicinal chemists for developing novel neuroprotective agents to treat challenging neurological disorders like Alzheimer's disease. nih.govbenthamdirect.comresearchgate.net Pyrazole derivatives have shown promise in preclinical studies by targeting pathways involved in neurodegeneration, such as inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reducing amyloid-beta plaque formation, and protecting neurons from oxidative stress. eurekaselect.com

Research into trisubstituted pyrazoles has identified a class of compounds with both neuroprotective and anti-inflammatory properties. bohrium.com A second generation of these analogs, pyrazolyl oxalamide derivatives, was designed to improve neuroprotective activity under inflammatory conditions. In vitro assays showed that five of these compounds significantly reduced neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. One compound, in particular, was also found to protect SH-SY5Y neuronal cells from this toxicity. bohrium.com The wide range of biological activities associated with the pyrazole ring, including anti-inflammatory and enzyme inhibitory actions, underscores its potential in the development of therapies for complex neurodegenerative diseases. researchgate.net

Compound SeriesActivity/TargetKey FindingsReference
Pyrazole Derivatives (General)AChE/BChE Inhibition, Anti-amyloid, AntioxidantShow neuroprotective benefits in preclinical studies for Alzheimer's disease. eurekaselect.com
Pyrazolyl oxalamide derivativesAnti-neurotoxic, NeuroprotectiveReduced neurotoxic secretions from THP-1 cells and protected SH-SY5Y neuronal cells. bohrium.com

Antimitotic Activity

Several pyrazole derivatives have been identified as potent antimitotic agents, primarily through their interaction with the microtubule system. These compounds often act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.

One study reported a novel library of 1,4-dihydroindenopyrazole-oxindole conjugates. Among these, dimethoxy-containing analogs with chlorine and methoxy (B1213986) substitutions demonstrated significant in vitro cancer inhibitory activity against various cell lines. mdpi.com Another series of 3,4-diaryl pyrazole derivatives were designed based on the potent tubulin polymerization inhibitor combretastatin (B1194345) A-4 (CA-4). Compound 6 from this series showed exceptionally high antitumor activity, with IC₅₀ values in the nanomolar range (0.06–0.25 nM) against six different cancer cell lines. mdpi.com Further research identified compound 5 as a new tubulin polymerization inhibitor with an IC₅₀ value of 7.30 µM. mdpi.com In addition to tubulin, other pyrazole derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), another key regulator of the cell cycle. Compounds 33 and 34 , which link an indole (B1671886) moiety to a pyrazole ring, showed significant inhibitory activity toward CDK2 with IC₅₀ values of 0.074 and 0.095 µM, respectively. mdpi.com

CompoundTargetActivity (IC₅₀)Reference
Compound 5Tubulin Polymerization7.30 µM mdpi.com
Compound 6 (3,4-diaryl pyrazole)Antitumor (various cell lines)0.06–0.25 nM mdpi.com
Compound 33 (indole-pyrazole)CDK20.074 µM mdpi.com
Compound 34 (indole-pyrazole)CDK20.095 µM mdpi.com

Anthelmintic Activity

Parasitic nematodes pose a significant threat to livestock and human health, and pyrazole derivatives have emerged as a promising class of anthelmintic agents. nih.govnih.gov A phenotypic screen of small molecules against the parasitic nematode Haemonchus contortus identified two 1-methyl-1H-pyrazole-5-carboxamide derivatives as hits. nih.gov Medicinal chemistry optimization led to the identification of compounds 10 , 17 , 20 , and 22 , which inhibited the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar potencies. nih.gov

In another study, 55 pyrazole-5-carboxamide derivatives were evaluated against parasitic stages of H. contortus. Two compounds, a-15 and a-17 , were found to inhibit both the motility and development of larval stages, with IC₅₀ values ranging from approximately 3.4 to 55.6 μM. nih.gov The mechanism for these compounds was linked to the inhibition of mitochondrial function. nih.gov Further research on benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives identified five compounds that altered the development of the model nematode Caenorhabditis elegans. Compounds 36 , 38 , and 40 , which were 7-fluoro, 7-chloro, and 7-bromo-analogues, respectively, were particularly potent, inhibiting worm growth at concentrations of approximately 1-3 µM by arresting development at the L1 larval stage. nih.gov

CompoundTarget OrganismActivityReference
Compounds 10, 17, 20, 22Haemonchus contortus (L4 stage)Inhibited development at sub-nanomolar potencies. nih.gov
Compounds a-15, a-17Haemonchus contortus (larvae)IC₅₀ values between ~3.4 and 55.6 μM for motility and development. nih.gov
Compounds 36, 38, 40Caenorhabditis elegansInhibited growth at ~1-3 µM by arresting larval development. nih.gov

Insecticidal and Acaricidal Activity

Pyrazole derivatives are a cornerstone of modern crop protection, with many commercial insecticides and acaricides built upon this scaffold. frontiersin.org Their mode of action often involves targeting the insect nervous system or mitochondrial respiration. nih.govnih.gov

A wide range of novel pyrazole derivatives have been synthesized and tested against various agricultural pests. For instance, a series of N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety was evaluated against lepidopteran pests. Compound 7g exhibited excellent insecticidal activity against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC₅₀ values of 6.75 mg/L and 7.64 mg/L against the latter two, respectively, which was comparable to the commercial insecticide indoxacarb. mdpi.com

Other studies have focused on pyrazole-5-carboxamides. Compounds Ic , Id , Ie , and IIf showed high foliar contact activity (95-100%) against the bean aphid (Aphis craccivora) at 200 mg/kg. acs.org Another series of pyrazole oxime ether derivatives demonstrated over 90% insecticidal activity at a concentration of 10 mg/L. nih.gov The versatility of the pyrazole core allows for extensive structural modification, leading to compounds with high efficacy against a broad spectrum of insects and mites, including cotton bollworms, diamondback moths, and spider mites. nih.govnih.gov

CompoundTarget PestActivityReference
Compound 7g (N-pyridylpyrazole)S. exigua, S. frugiperdaLC₅₀ values of 6.75 mg/L and 7.64 mg/L. mdpi.com
Compounds Ic, Id, Ie, IIfBean aphid (Aphis craccivora)95-100% activity at 200 mg/kg. acs.org
Pyrazole oxime ether derivativesGeneral insecticidal>90% activity at 10 mg/L. nih.gov
Compound 5-1c (Imine-containing pyrazole)Cotton bollworm (Helicoverpa armigera)60% stomach activity at 11 mg/kg. nih.gov

Computational and in Silico Approaches in the Study of 3 4 Tert Butylphenyl 1h Pyrazol 5 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For derivatives and analogs of the 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine scaffold, docking simulations have been instrumental in elucidating interactions with various biological targets, particularly protein kinases, which are often implicated in diseases like cancer.

Research on related pyrazole (B372694) derivatives has shown that these compounds can fit into the ATP-binding pockets of kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comresearchgate.netresearchgate.netrsc.org The simulations reveal key interactions that stabilize the ligand-protein complex. For instance, the pyrazole core often acts as a hinge-binder, with its nitrogen atoms forming critical hydrogen bonds with backbone residues of the kinase hinge region. mdpi.com The phenyl and tert-butylphenyl groups of the title compound can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues within the active site, further enhancing binding affinity. nih.gov Docking studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, for example, successfully positioned potent compounds into the active site of Aurora-A kinase, providing a probable binding model for further optimization. nih.gov

These simulations not only help in understanding the mechanism of action but also guide the modification of the lead compound to improve its binding characteristics.

Compound ClassTarget ProteinKey Interactions ObservedReference
Pyrazole-thiazolinone derivativesEGFR KinaseElectrostatic interactions, Hydrogen bonds nih.gov
Pyrrolo[3,4-c]pyrazole derivativesAurora-A KinaseHydrogen bonds with Ala213 and Glu211 in the ATP pocket tandfonline.com
Fused Pyrazole derivativesp38α MAPKSteric, electrostatic, hydrophobic, H-bond donor/acceptor fields mdpi.com
1H-pyrazole derivativesVEGFR-2, Aurora A, CDK2Hydrogen bonds, good inhibition constant researchgate.net
Phenylhydrazono-1H-pyrazol-5-onesVEGFR-2Interactions within the enzyme active site rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements and conformational changes of the ligand and protein over time, providing valuable information on the stability of the binding pose predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding which structural features are crucial for therapeutic effect.

Both 2D and 3D-QSAR studies have been extensively applied to series of pyrazole derivatives to guide the design of more potent inhibitors for various targets.

2D-QSAR: These models correlate biological activity with 2D descriptors such as molecular weight, lipophilicity (logP), and topological indices. For pyrazole-like acetylcholinesterase (AChE) inhibitors, a 2D-QSAR model highlighted the significance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs

3D-QSAR: These methods provide a more detailed, three-dimensional understanding of structure-activity relationships. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. tandfonline.comnih.govmdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecule's steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely enhance or diminish its biological activity. nih.govmdpi.com For instance, a CoMSIA study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors revealed that the electrostatic field had the highest correlation with activity. nih.gov Similarly, CoMFA and CoMSIA models for fused pyrazole derivatives targeting p38α MAPK showed significant correlations between biological activity and steric and electrostatic fields. mdpi.com

Compound SeriesQSAR MethodTargetKey Findings / Statistical ParametersReference
Pyrazole-thiazolinone derivativesCoMFA, CoMSIAEGFR KinaseCoMSIA model was superior (q²=0.740); electrostatic field was most correlated with activity. nih.gov
Fused Pyrazole derivativesCoMFA, CoMSIAp38α MAPKCoMFA model showed slightly better predictability (r²cv=0.725); steric and electrostatic fields were significant. mdpi.com
Pyrrolo[3,4-c]pyrazole derivativesCoMFA, CoMSIAAurora-A KinasePredictive models established with q² up to 0.667 (CoMFA) and 0.664 (CoMSIA). tandfonline.com
1H-Pyrazole analogs2D-QSAR, CoMFA, CoMSIAEGFR Kinase2D-QSAR (R²train=0.9816, Q²=0.9668); CoMFA_ES (Q²=0.664). researchgate.net

The ultimate goal of developing a robust QSAR model is to use it for predictive purposes. Once validated, these models can be used to estimate the biological activity of novel, yet-to-be-synthesized analogs of this compound. By analyzing the QSAR contour maps, medicinal chemists can rationally design new derivatives with modifications predicted to enhance activity. For example, if a CoMFA steric map indicates that a bulky group is favored in a particular region, analogs can be designed to incorporate larger substituents at that position. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, as demonstrated in studies on p38α MAPK inhibitors where the models served as a useful guideline for developing novel inhibitors. mdpi.com

High-Throughput Virtual Screening (HTVS) for Target Identification

High-Throughput Virtual Screening (HTVS) is a computational method used to screen vast libraries of chemical compounds against a specific biological target structure. It can also be used in a reverse manner, where a single compound of interest is screened against a database of known protein structures to identify potential biological targets. This latter approach, often called reverse docking or target fishing, is particularly useful for identifying the potential mechanism of action for a compound like this compound.

By docking the compound into the binding sites of numerous proteins, HTVS can generate a ranked list of potential targets based on predicted binding affinity. For example, servers like PharmMapper can be used to identify potential drug targets for novel pyrazole-containing derivatives by matching the compound's pharmacophoric features with a database of target structures. researchgate.net This approach can uncover novel therapeutic applications for existing scaffolds and help in understanding potential off-target effects.

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based drug design strategies become essential. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific target.

This model is typically generated by aligning a set of known active molecules and extracting their common chemical features. The resulting pharmacophore model can then be used as a 3D query to screen compound databases for novel molecules that possess the required features, and thus are likely to be active against the same target. This technique has been used in the design of pyrazole derivatives as dual-target inhibitors by merging and linking pharmacophoric features of inhibitors for two different enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). acs.org For a scaffold like this compound, a pharmacophore model could be built based on its known active analogs to guide the discovery of new chemical entities with similar biological profiles. tandfonline.com

Quantum Mechanical Calculations (e.g., DFT) for Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the structural and electronic properties of pyrazole derivatives. nih.gov DFT methods are employed to determine the most stable molecular geometry and to calculate various electronic descriptors that govern the molecule's reactivity and stability. nih.govdntb.gov.ua

The process typically begins with geometry optimization, where a functional, such as B3LYP, and a basis set, like 6-31G(d) or 6-311G(d,p), are used to find the lowest energy conformation of the molecule. dntb.gov.uaresearchgate.net From this optimized structure, key electronic properties are calculated. Among the most important are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Further analyses, such as the generation of Molecular Electrostatic Potential (MEP) maps, can reveal information about charge distribution and identify the active sites for electrophilic and nucleophilic attack. researchgate.net Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra of the molecule. researchgate.netresearchgate.netnih.gov

Table 1: Representative Electronic Properties of Pyrazole Derivatives Calculated by DFT
Compound StudiedDFT Method/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)-6.138-1.6804.458 nih.gov
4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholineB3LYP/6-311G(d,p)-5.32-1.324.00 researchgate.net

Homology Modeling of Relevant Biological Targets

In the context of drug discovery, understanding the interaction between a small molecule like this compound and its biological target is essential. When the three-dimensional crystal structure of a target protein has not been experimentally determined, homology modeling serves as a vital computational tool to generate a structural model. This technique builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, which serves as a template.

This approach is particularly relevant for pyrazole derivatives, which have been investigated for a wide range of biological activities. nih.gov For example, homology modeling and subsequent molecular docking studies have been conducted on pyrazole compounds to understand their interactions with fungal enzymes, such as those from Fusarium oxysporum, a pathogenic fungus. nih.gov

In oncology research, pyrazole derivatives have been identified as potential inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Computational studies, often preceded by homology modeling if a crystal structure is unavailable, have explored the binding of pyrazoles to the active sites of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net Similarly, pyrazoles have been modeled as inhibitors of RET kinase, an important therapeutic target in several types of cancer. semanticscholar.org Other relevant targets include Class I histone deacetylases (HDACs), where molecular modeling has been used to guide the design of new pyrazole-based inhibitors. researchgate.net These in silico models provide a theoretical framework that helps in the rational design of new, more potent, and selective inhibitors. nih.gov

Table 2: Biological Targets of Pyrazole Derivatives Investigated by Homology Modeling and Related In Silico Methods
Biological Target ClassSpecific Target(s)Therapeutic Area / FunctionComputational Method(s)Reference
Fungal EnzymesReceptors in Fusarium oxysporumAntifungalHomology Modeling, Molecular Docking nih.gov
Protein KinasesVEGFR-2, Aurora A, CDK2AnticancerMolecular Docking nih.govresearchgate.net
Protein KinasesRET KinaseAnticancerMolecular Docking, 3D-QSAR semanticscholar.org
Histone DeacetylasesHDAC1, HDAC2, HDAC3AnticancerMolecular Docking, Molecular Dynamics researchgate.net

Medicinal Chemistry and Drug Design Strategies for Pyrazole Based Compounds

Lead Compound Identification and Optimization

The journey of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. The 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine scaffold represents a valuable starting point or intermediate in this process. chemimpex.comchemimpex.com Once a pyrazole-based hit is identified, typically through high-throughput screening or fragment-based drug discovery (FBDD), the process of lead optimization begins. osti.gov

This optimization is heavily guided by Structure-Activity Relationship (SAR) studies, which systematically modify the lead structure to understand how different chemical groups influence its biological activity. nih.govnih.gov For pyrazole (B372694) scaffolds, SAR studies have shown that appropriate substitutions at various positions on the ring can significantly improve efficacy and selectivity. nih.gov

Key Optimization Strategies:

Substitution at N1-position: The N1 position of the pyrazole ring is a common site for modification to modulate pharmacokinetic properties. For instance, introducing bulky groups can influence the molecule's orientation within a receptor binding pocket, potentially enhancing interactions.

Modification of C3- and C5-substituents: The groups attached to the carbon atoms of the pyrazole ring are critical for target engagement. In the case of this compound, the 4-tert-butylphenyl group at C3 and the amine group at C5 are primary points for modification to enhance potency and selectivity. nih.govchemimpex.com For example, within a series of 3,4,5-triphenyl-1H-pyrazole derivatives, the potency was found to be dependent on the side-chain length and its topological relationship with the phenyl rings. nih.gov

Bioisosteric Replacement: Pyrazole can act as a bioisostere for other aromatic rings like benzene. This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and better water solubility, while maintaining or enhancing biological activity. nih.gov

The table below illustrates SAR insights from a series of 3,4,5-substituted pyrazole inhibitors of meprin α and β, demonstrating how minor structural changes can impact potency and selectivity.

CompoundSubstituent at C3(5)Ki (meprin α) [nM]Ki (meprin β) [nM]Selectivity Factor (β/α)
7aPhenyl2.120095
14aMethyl25>10000>400
14bBenzyl26210081
14cCyclopentyl2.41600670

Data sourced from a study on pyrazole-based inhibitors, illustrating structure-activity relationships. nih.gov

Scaffold Decoration and Diversification Strategies

Scaffold decoration involves the chemical modification of a core molecular structure to create a library of analogs with diverse properties. The this compound scaffold is an excellent substrate for such diversification due to its reactive amine group and the potential for substitution on both the pyrazole and phenyl rings. mdpi.commdpi.com

Late-stage diversification is a particularly powerful strategy where complex modifications are introduced in the final steps of a synthesis. This approach allows for the rapid generation of a wide array of derivatives from a common intermediate, which is efficient for exploring the chemical space around a lead compound. researchgate.net For example, the primary amine at the C5 position of the pyrazole ring can be readily functionalized through reactions like acylation, sulfonamidation, or reductive amination to introduce new chemical moieties. mdpi.commdpi.com

The following table showcases various derivatives synthesized from related 3-tert-butyl-1H-pyrazol-5-amine scaffolds, illustrating the principle of scaffold diversification.

Core ScaffoldDerivativeModification Site(s)Synthetic Application
3-tert-Butyl-1H-pyrazol-5-amine3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amineN1-positionIntermediate for pharmaceuticals and agrochemicals. chemimpex.com
3-tert-Butyl-1H-pyrazol-5-amine3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amineN1-positionBuilding block for anti-inflammatory and anti-cancer agents. chemimpex.com
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineC5-amineGenerated via one-pot reductive amination for potential drug discovery applications. mdpi.com
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amineN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideC5-amineSynthesized via sulfonamidation as a novel pyrazole-based benzenesulfonamide. mdpi.com

These strategies enable the systematic exploration of how different functional groups and substitution patterns affect the compound's interaction with biological targets. researchgate.net

Rational Drug Design Methodologies

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that bind to it with high affinity and selectivity. researchgate.net Computational tools are integral to this process, accelerating the discovery and optimization of novel therapeutics. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a target protein. nih.gov Docking studies can help rationalize observed SAR and guide the design of new analogs with improved binding interactions. For example, docking simulations of pyrazole derivatives into the active site of enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase have been used to explain their binding modes and selectivity. nih.govtandfonline.com

Virtual Screening: Large chemical libraries can be computationally screened against a target's structure to identify potential hits. This method allows researchers to prioritize which compounds to synthesize and test, saving time and resources. researchgate.net

Pharmacophore Mapping and Merging: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. These models can be used to design new molecules that fit the pharmacophore. The strategy of merging pharmacophores from different known inhibitors has been used to design novel pyrazole derivatives that act as dual-target inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of newly designed compounds. researchgate.net

An integrated approach combining combinatorial chemistry to generate large libraries of pyrazole-based structures with molecular docking and deep learning has been used to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Development of Targeted Therapeutic Agents

The versatility of the pyrazole scaffold has been exploited to develop a wide array of targeted therapeutic agents. By modifying the substituents on the pyrazole ring, medicinal chemists can direct the molecule to interact with specific biological targets implicated in disease. nih.gov

Many of the most successful pyrazole-containing drugs are kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole core can serve as a scaffold to position functional groups that interact with key residues in the ATP-binding pocket of kinases. mdpi.com Similarly, pyrazole derivatives have been designed as potent and selective inhibitors of other enzyme classes.

Examples of Targeted Pyrazole-Based Agents:

Kinase Inhibitors: Numerous pyrazole derivatives have been developed as inhibitors of kinases like VEGFR2, EGFR, and Aurora kinases for cancer therapy. mdpi.comnih.gov

COX-2 Inhibitors: The anti-inflammatory drug Celecoxib features a pyrazole core and is a selective inhibitor of the COX-2 enzyme. Research continues to optimize pyrazole-based compounds as selective COX-2 inhibitors with improved cardiovascular safety profiles. nih.gov

Dual-Target Inhibitors: By applying rational design strategies, pyrazole-diphenyl ether hybrids have been developed as dual inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO), two important herbicide targets. acs.org

Carbonic Anhydrase Inhibitors: Novel pyrazole derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II, making them promising leads for developing drugs to treat diseases like glaucoma. tandfonline.com

Emerging Trends in Pyrazole-Based Drug Discovery

The field of pyrazole-based drug discovery is continually evolving, driven by advancements in synthetic chemistry and computational science. The number of approved drugs containing a pyrazole nucleus has grown significantly, underscoring the scaffold's importance. nih.govtandfonline.com

Current and Future Trends:

Multi-target Drug Design: There is a growing interest in developing single molecules that can modulate multiple targets simultaneously. This approach can offer improved efficacy and help overcome drug resistance. The pyrazole scaffold provides a suitable framework for creating such multi-target agents. acs.org

Integration of AI and Machine Learning: Artificial intelligence and machine learning are becoming powerful tools in drug design. These technologies can analyze vast datasets to predict the activity and properties of new molecules, accelerating the design-synthesize-test cycle. nih.govunicamp.br

Novel Synthetic Methodologies: The development of more efficient and safer synthetic methods, including flow chemistry, is enabling the creation of more complex and diverse pyrazole libraries. mdpi.com These new methods facilitate access to novel chemical space for drug discovery.

Targeting New Disease Areas: While pyrazoles are well-established in oncology and anti-inflammatory research, their potential is being explored in other areas, including neurodegenerative diseases, metabolic disorders, and novel antibacterial agents. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine?

Methodological Answer:

  • Multicomponent solvent-free condensation : React barbituric acids, aldehydes, and 1H-pyrazol-5-amines under solvent-free conditions at 80–100°C for 6–12 hours. This approach minimizes solvent waste and simplifies purification .
  • One-pot reductive amination : Combine 3-(tert-butyl)-1H-pyrazol-5-amine derivatives with aromatic aldehydes (e.g., p-methoxybenzaldehyde) to form imine intermediates in situ, followed by reduction with NaBH₄. This method reduces intermediate isolation steps .

Q. How can X-ray crystallography be applied to confirm the structure of this compound?

Methodological Answer:

  • Use the SHELX system (e.g., SHELXL for refinement) to process diffraction data. Collect high-resolution data (e.g., λ = 0.71073 Å, T = 173 K) and refine using full-matrix least-squares methods. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) for reliability .
  • For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement, leveraging hydrogen atom placement via difference Fourier maps .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

  • Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods. Avoid skin contact due to potential irritancy .
  • Waste disposal: Segregate organic waste and halogenated byproducts for professional treatment to prevent environmental contamination .

Q. How is the antibacterial activity of this compound evaluated?

Methodological Answer:

  • In vitro assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Structure-activity testing: Modify substituents (e.g., tert-butyl, fluorophenyl) and compare inhibitory effects to identify pharmacophores .

Advanced Research Questions

Q. What computational methods predict the compound’s physicochemical and energetic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate heat of formation (Gaussian 03/09) using B3LYP/6-311+G(d,p) basis sets. Input crystallographic data for accuracy .
  • Detonation performance : Use EXPLO5 v6.01 to compute detonation velocity (VOD) and pressure (P) from density and HOF values. Compare to HMX or RDX benchmarks .

Q. How do structural modifications impact its biological activity?

Methodological Answer:

  • SAR studies : Synthesize analogs with varied substituents (e.g., halogenation at phenyl rings, pyrazole N-alkylation). Test in cytotoxicity panels (e.g., NCI-60) and receptor binding assays (e.g., σ1R antagonism) .
  • Pharmacokinetic profiling : Assess logP (HPLC), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) to optimize bioavailability .

Q. How can crystallographic data resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks across studies. Discrepancies may arise from polymorphism or solvent inclusion .
  • Validate purity via Hirshfeld surface analysis (CrystalExplorer) to distinguish true synthetic variations from crystallization artifacts .

Q. What strategies improve thermal stability for high-energy applications?

Methodological Answer:

  • Salt formation : Synthesize nitrogen-rich salts (e.g., ammonium, guanidinium) to enhance thermal stability (Td > 200°C) and reduce sensitivity .
  • Coordination complexes : Incorporate metal ions (e.g., Cu²⁺) via pyrazole N-donor sites to stabilize the structure .

Q. How are time-dependent inhibitory effects on enzymes characterized?

Methodological Answer:

  • CYP450 inhibition : Use IC50 shift assays with human liver microsomes. Pre-incubate the compound with NADPH to assess mechanism-based inactivation .
  • Kinetic analysis : Determine Ki and kinact via progress curve analysis (e.g., GraphPad Prism) .

Q. What crystallographic refinement parameters ensure high-quality structural data?

Methodological Answer:

  • Refinement in SHELXL : Use TWIN/BASF commands for twinned data. Apply restraints for disordered tert-butyl groups and anisotropic displacement parameters for non-H atoms .
  • Validation tools : Check Rint (<0.05), Flack parameter (for chirality), and ADPs with PLATON .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.